2,5-Dimethylbenzenesulfonic acid

Overview

Description

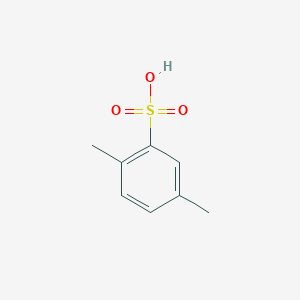

2,5-Dimethylbenzenesulfonic acid (CAS 609-54-1), also known as 2,5-xylenesulfonic acid, is an aromatic sulfonic acid with the molecular formula C₈H₁₀O₃S·2H₂O (dihydrate form, molecular weight 222.26) . Its structure features a sulfonic acid group (-SO₃H) at position 1 and methyl groups at positions 2 and 5 on the benzene ring. This compound is widely used in organic synthesis, particularly as a precursor for metal-organic frameworks (MOFs) and coordination polymers . Key applications include catalysis, gas sensing, and materials science due to its strong acidity and ability to coordinate with metals like copper and bismuth .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dimethylbenzenesulfonic acid is typically synthesized through the sulfonation of p-xylene. The process involves reacting p-xylene with concentrated sulfuric acid (93%) under controlled conditions. The reaction is exothermic and requires careful temperature control to avoid side reactions. The general reaction is as follows:

C8H10+H2SO4→C8H10O3S+H2O

After the reaction, the product is purified by removing water through distillation, resulting in this compound dihydrate .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar sulfonation process but on a larger scale. The reaction is carried out in large reactors with efficient cooling systems to manage the exothermic nature of the reaction. The product is then crystallized and purified to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethylbenzenesulfonic acid undergoes various chemical reactions, including:

Substitution Reactions: The sulfonic acid group can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids under strong oxidizing conditions.

Reduction Reactions: The sulfonic acid group can be reduced to a sulfonate group under specific conditions.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of derivatives like 2,5-dimethylbenzenesulfonates.

Oxidation: Formation of 2,5-dimethylbenzoic acid.

Reduction: Formation of 2,5-dimethylbenzenesulfonates.

Scientific Research Applications

Catalysis

2,5-Dimethylbenzenesulfonic acid is utilized as a catalyst in various chemical reactions due to its strong acidic properties. It has been incorporated into metal-organic frameworks (MOFs) to enhance catalytic performance. For instance, studies have demonstrated that sulfonic acid functionalized MOFs exhibit high activity in esterification reactions, such as the conversion of acetic acid and n-butanol, showing comparable performance to traditional catalysts like Amberlyst-15 .

Case Study: Esterification Reaction

- Catalyst : HSO₃-MIL-101(Cr)

- Reaction : Esterification of acetic acid and n-butanol

- Outcome : High initial catalytic activity; however, significant deactivation was observed after multiple cycles due to the formation of sulfonate esters .

Chromatography

In analytical chemistry, this compound serves as a mobile phase additive in high-performance liquid chromatography (HPLC). Its application allows for the effective separation and analysis of various compounds. For example, it has been used in reverse-phase HPLC methods to analyze and purify compounds with specific conditions tailored for mass spectrometry compatibility .

Application Details:

- Method : Reverse-phase HPLC

- Mobile Phase Composition : Acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility)

- Purpose : Isolation of impurities and pharmacokinetic studies .

Biochemical Assays

This compound is also employed as a reagent in biochemical assays, particularly for the determination of serum cholesterol levels. Its role as a sulfonating agent enables the quantification of cholesterol through specific chemical reactions that yield measurable products .

Material Science

The compound is used in the synthesis of various materials where sulfonic groups are required for enhancing properties such as conductivity or solubility. For instance, it has been incorporated into polymer matrices to improve their ionic conductivity, making them suitable for applications in batteries and fuel cells.

Mechanism of Action

The mechanism of action of 2,5-Dimethylbenzenesulfonic acid involves its ability to act as a strong acid, donating protons in chemical reactions. The sulfonic acid group is highly polar and can interact with various molecular targets, facilitating reactions such as esterification, amidation, and hydrolysis. The compound’s effects are primarily exerted through its interactions with nucleophiles and electrophiles in chemical reactions.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 2,5-dimethylbenzenesulfonic acid with structurally related sulfonic acids:

| Compound Name | CAS | Molecular Formula | Molecular Weight | Density (g/cm³) | Key Substituents |

|---|---|---|---|---|---|

| Benzenesulfonic acid | 98-11-3 | C₆H₆O₃S | 158.18 | 1.32 | -SO₃H |

| 4-Methylbenzenesulfonic acid | 104-15-4 | C₇H₈O₃S | 172.20 | 1.24 | -SO₃H, -CH₃ (para) |

| This compound | 609-54-1 | C₈H₁₀O₃S·2H₂O | 222.26 | N/A | -SO₃H, -CH₃ (2,5) |

| 2,4-Dimethylbenzenesulfonic acid | 88-61-9 | C₈H₁₀O₃S | 186.22 | N/A | -SO₃H, -CH₃ (2,4) |

| 2,5-Dichlorobenzenesulfonic acid | 88-42-6 | C₆H₄Cl₂O₃S | 227.07 | 1.668 | -SO₃H, -Cl (2,5) |

| 2,5-Dihydroxybenzenesulfonic acid | 88-46-0 | C₆H₆O₅S | 190.17 | N/A | -SO₃H, -OH (2,5) |

Key Observations :

- Methyl vs. Chloro Substituents : The electron-donating methyl groups in this compound slightly reduce its acidity compared to the electron-withdrawing chloro groups in 2,5-dichlorobenzenesulfonic acid .

- Isomer Effects : The 2,4-dimethyl isomer (CAS 88-61-9) exhibits different solubility and steric effects due to the proximity of substituents to the sulfonic acid group .

Acidity and Reactivity

Sulfonic acids are strong acids (pKa ~ -2 to -6). Substituents influence acidity as follows:

- This compound : Methyl groups donate electrons, slightly reducing acidity compared to unsubstituted benzenesulfonic acid.

- 2,5-Dichlorobenzenesulfonic acid : Chloro groups withdraw electrons, increasing acidity (pKa ≈ -5.8) .

- 2,5-Dihydroxybenzenesulfonic acid : Hydroxyl groups further enhance acidity (pKa ≈ -6.5) due to resonance stabilization .

Solubility and Stability

Biological Activity

2,5-Dimethylbenzenesulfonic acid (CAS No. 609-54-1), also known as p-xylene-2-sulfonic acid, is a sulfonic acid derivative with applications in various chemical processes and potential biological implications. This compound has garnered interest due to its unique chemical properties and biological activities, particularly in the context of toxicity, cytotoxicity, and catalytic applications.

- Molecular Formula : C₈H₁₀O₃S

- Molecular Weight : 186.23 g/mol

- Synonyms : p-Xylene-2-sulfonic acid, this compound dihydrate

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Key findings include:

- Acute Toxicity : The no observed adverse effect levels (NOAELs) for oral administration were reported as >2439 mg/kg body weight (bw) for male mice and >2467 mg/kg bw for female mice. For rats, NOAELs were >1429 mg/kg bw for males and >1561 mg/kg bw for females .

- Dermal Toxicity : In dermal studies, the compound did not exhibit significant toxicity at high doses. The NOAELs were established at 440 mg/kg bw/day for male mice and 550 mg/kg bw/day for female mice .

- Genotoxicity : The compound was found to be clastogenic at concentrations exceeding 1667 µg/mL without metabolic activation. However, no in vivo genotoxicity data are available .

- Carcinogenicity : Studies indicate that this compound is not considered carcinogenic, with NOAELs of 240 mg/kg bw/day established for rats based on no observed carcinogenic activity .

Cytotoxicity Studies

Recent studies have explored the cytotoxic effects of compounds synthesized using this compound as a reagent. These compounds were tested on human carcinoma cell lines (A431) and healthy embryonic cells (HEK293):

- Cell Viability Assays : The MTS assay revealed that compounds synthesized with this compound did not significantly affect cell viability in A431 cells within the tested concentration range (0 to 0.75 mg/mL). In HEK293 cells, a slight increase in viability was noted at lower concentrations .

- LDH Assay : No significant cytotoxic effects were observed in either cell line using the lactate dehydrogenase (LDH) assay, which measures cell membrane integrity and damage .

Applications in Catalysis

This compound has been utilized in various catalytic processes due to its acidic properties:

- Catalytic Performance : Research indicates that sulfonic acid-functionalized materials exhibit high catalytic activity in esterification reactions. These materials demonstrated comparable performance to traditional catalysts like Amberlyst®-15 .

- Deactivation Studies : Investigations into the deactivation mechanisms of sulfonic acid-functionalized catalysts revealed that chemisorption of reactants could lead to reduced activity over time. Reactivation methods were explored to restore catalytic efficiency .

Summary Table of Biological Activity Findings

| Study Type | Findings |

|---|---|

| Acute Toxicity | NOAELs >2439 mg/kg bw (mice), >1429 mg/kg bw (rats) |

| Dermal Toxicity | NOAELs 440 mg/kg bw/day (mice), no significant effects reported |

| Genotoxicity | Clastogenic at concentrations >1667 µg/mL without activation; no in vivo data available |

| Carcinogenicity | Not carcinogenic; NOAELs of 240 mg/kg bw/day established |

| Cytotoxicity | No significant effects on A431 or HEK293 cells at tested concentrations |

| Catalytic Applications | Effective as a catalyst; deactivation observed with reactivation potential |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,5-Dimethylbenzenesulfonic acid and its salts?

- Methodological Answer : The synthesis typically involves sulfonation of dimethylbenzene derivatives. For example, sulfonation of hydroquinone derivatives (e.g., 2,5-dimethylphenol) using sulfuric acid, fuming sulfuric acid, or halosulfonic acids under controlled conditions. Salts are formed by reacting the sulfonic acid with bases like potassium hydroxide or sodium hydroxide. Key steps include:

- Sulfonation : Reacting the substrate with sulfonating agents in solvents like ethyl acetate or n-heptane at elevated temperatures .

- Salt Formation : Precipitating the product by adding metal salts (e.g., potassium 2-ethylhexanoate) to the reaction mixture .

- Data Table :

| Step | Reagents/Conditions | Solvent | Yield Optimization |

|---|---|---|---|

| Sulfonation | H₂SO₄, 80–100°C | Ethyl acetate | ~75% purity |

| Salt Precipitation | KOH, 25°C | n-Heptane | Crystalline product |

Q. How can the crystalline structure of this compound salts be characterized?

- Methodological Answer : X-ray diffraction (XRD) is the primary method. For potassium salts, characteristic 2θ values include 8.8, 13.7, 15.6, 18.9, 21.4, 26.8, 27.7, and 30.3 (±1), indicating a specific crystalline lattice . Complementary techniques like NMR (e.g., δ 8.34 ppm for aromatic protons) and IR spectroscopy (e.g., 1710 cm⁻¹ for sulfonic acid groups) validate molecular structure .

Q. What solvents are optimal for purifying this compound derivatives?

- Methodological Answer : Non-polar solvents like n-heptane or ethyl acetate are preferred for precipitation due to their low solubility for sulfonic acid salts. For example, ethyl acetate enhances yield in potassium salt isolation, while n-heptane improves crystallinity . Polar aprotic solvents (e.g., DMSO) are avoided to prevent solvation of ionic products.

Q. How does pH influence the stability of this compound in aqueous solutions?

- Methodological Answer : The compound is stable under acidic conditions (pH 2–4) but undergoes hydrolysis at alkaline pH (>8). Stability studies using HPLC or UV-Vis spectroscopy show degradation peaks at pH 10, correlating with sulfonate group dissociation . Buffered solutions (e.g., phosphate buffer, pH 6) are recommended for long-term storage.

Q. What spectroscopic techniques are critical for confirming the purity of this compound?

- Methodological Answer :

- ¹H NMR : Aromatic protons appear as distinct singlets or doublets (e.g., δ 7.99 ppm for meta-substituted protons) .

- IR Spectroscopy : Strong absorption at 1120–1260 cm⁻¹ confirms sulfonic acid groups.

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm quantify impurities (<0.5% threshold) .

Advanced Research Questions

Q. How can this compound be functionalized for use in metal-organic frameworks (MOFs)?

- Methodological Answer : Oxidative functionalization with KMnO₄ converts the methyl group to a carboxylic acid, yielding 2-sulfoterephthalic acid. Key steps:

- Reflux with KMnO₄ in water for 48 hours.

- Acidification with HCl to precipitate the product.

The resulting ligand forms MOFs with metals like Zr⁴⁺, enhancing catalytic activity in acid-driven reactions .

Q. What strategies resolve contradictions in reported sulfonation conditions for high-purity salts?

- Methodological Answer :

- Design of Experiments (DOE) : Systematic variation of temperature (60–120°C), solvent polarity, and reagent ratios identifies optimal conditions.

- In Situ Monitoring : Raman spectroscopy tracks sulfonation progress, avoiding over-sulfonation.

Contradictions arise from differing solvent choices (e.g., ethyl acetate vs. n-butyl acetate), which impact reaction kinetics .

Q. How does the choice of counterion (e.g., K⁺ vs. Na⁺) affect the bioactivity of this compound salts?

- Methodological Answer : Potassium salts (e.g., potassium dobesilate) exhibit higher solubility and bioavailability compared to sodium salts. In vitro assays (e.g., endothelial cell permeability models) show potassium salts reduce oxidative stress by 40% at 10 µM, whereas sodium salts require higher concentrations (25 µM) .

Q. What catalytic applications leverage the acidity of this compound in organic synthesis?

- Methodological Answer : The acid serves as a Brønsted catalyst in esterification and Friedel-Crafts alkylation. For example:

- Esterification : Catalyzes reaction between acetic acid and ethanol at 80°C, achieving 90% conversion.

- Alkylation : Activates benzene in toluene sulfonation, with turnover frequencies (TOF) of 120 h⁻¹ .

Q. How can computational modeling predict the reactivity of this compound derivatives?

- Methodological Answer :

Density Functional Theory (DFT) calculates electrophilic sulfonic group reactivity. Key parameters: - HOMO-LUMO Gaps : Lower gaps (≤4 eV) correlate with higher reactivity in sulfonation.

- Solvent Effects : COSMO-RS models predict solvation energies in ethyl acetate vs. water, guiding solvent selection .

Q. Data Contradiction Analysis

Properties

IUPAC Name |

2,5-dimethylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3S/c1-6-3-4-7(2)8(5-6)12(9,10)11/h3-5H,1-2H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRLYGRLEBKCYPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5041641 | |

| Record name | 2,5-Dimethylbenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

609-54-1, 66905-17-7 | |

| Record name | 2,5-Dimethylbenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=609-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethylbenzenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 2,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Dimethylbenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-xylene-2-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.267 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | p-Xylene-2-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIMETHYLBENZENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L1SEA5QNP9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.